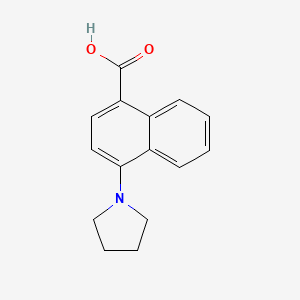
4-(Pyrrolidin-1-yl)-1-naphthoic acid
概要
説明
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group at the 1-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups to the naphthalene ring.
科学的研究の応用
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 4-(Pyrrolidin-1-yl)-1-naphthoic acid exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidine ring can interact with various biological molecules, potentially affecting enzyme activity or receptor binding. The naphthalene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthoquinones and naphthalene diimides have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is unique due to the combination of the pyrrolidine and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structural features.
特性
CAS番号 |
664362-55-4 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2,(H,17,18) |
InChIキー |
ZVWINLYKSKLYBX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














